1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)-
Description
The compound 1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)- is a chiral piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a 2-methyl substituent on the piperazine ring, and a benzyl moiety substituted with a methoxy-oxoethyl group at the para position. The (2S)-configuration indicates stereochemical specificity at the second carbon of the piperazine core. Such Boc-protected piperazines are frequently employed as intermediates in pharmaceutical synthesis due to their stability and ease of deprotection under acidic conditions. The methoxy-oxoethyl substituent may confer unique electronic and steric properties, influencing solubility, reactivity, and biological activity.
Properties
IUPAC Name |
tert-butyl (2S)-4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-15-13-21(10-11-22(15)19(24)26-20(2,3)4)14-17-8-6-16(7-9-17)12-18(23)25-5/h6-9,15H,10-14H2,1-5H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHTWEIGXOXAAM-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115206 | |
| Record name | 1,1-Dimethylethyl (2S)-4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923565-72-4 | |
| Record name | 1,1-Dimethylethyl (2S)-4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923565-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2S)-4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known to be used as a semi-flexible linker in the development of proteolysis targeting chimeras (protacs). PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Mode of Action
The compound interacts with its targets by binding to them, which allows it to act as a bridge between the target protein and the E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
Given its role in protacs, it can be inferred that it plays a part in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells.
Pharmacokinetics
The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the degradation kinetics as well as the admet properties of protacs.
Result of Action
The result of the compound’s action is the degradation of the target protein. This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein.
Biological Activity
1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)- (CAS Number: 923565-72-4) is an organic compound with significant potential in medicinal chemistry. This compound exhibits various biological activities that are of interest in drug development and therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 362.46 g/mol
- Structure : The structural characteristics include a piperazine ring and a methoxy-oxoethyl phenyl group which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its pharmacological effects. Below is a summary of its key activities:
Antitumor Activity
Research indicates that compounds similar to 1-Piperazinecarboxylic acid derivatives exhibit antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
Some derivatives of piperazine have demonstrated antimicrobial activity against a range of bacterial strains. Studies suggest that modifications to the piperazine structure can enhance antibacterial efficacy, potentially making this compound useful in developing new antibiotics.
Neuropharmacological Effects
Piperazine derivatives are known to interact with neurotransmitter systems. Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, indicating potential applications in treating neuropsychiatric disorders.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of various piperazine derivatives, including those similar to our compound. The results showed significant cytotoxicity against human breast cancer cells (MCF-7), with IC values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis |
| Compound B | MCF-7 | 3.5 | Apoptosis |
| 1-Piperazinecarboxylic acid derivative | MCF-7 | 4.0 | Apoptosis |
Case Study 2: Antimicrobial Activity
In a comparative study published in Antibiotics, several piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited moderate antibacterial activity against E. coli and S. aureus, suggesting potential for further development as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : 1-Piperazinecarboxylic acid, 2-(2-methylpropyl)-4-(methylsulfonyl)-3-oxo-, 1,1-dimethylethyl ester, (2S)- (CAS: 527706-20-3)
- Molecular Formula : C₁₄H₂₆N₂O₅S
- Molecular Weight : 334.43 g/mol
- Key Features :
- Methylsulfonyl (SO₂CH₃) and 3-oxo groups on the piperazine ring.
- Isobutyl (2-methylpropyl) substituent at position 2.
- The 3-oxo group introduces ketone functionality, which may increase metabolic susceptibility.
Compound B : 1-Piperazinecarboxylic acid, 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-, 1,1-dimethylethyl ester (CAS: 401566-78-7)
- Molecular Formula : C₁₉H₂₆N₄O₂
- Molecular Weight : 342.44 g/mol
- Key Features :
- Pyrazole ring substituted with phenyl and methyl groups.
- Higher molecular weight may reduce solubility in polar solvents.
Compound C : (S)-Boc-piperazine (CAS: Not specified)
- Key Features :
- Boc-protected piperazine with unspecified substituents.
- Comparison :
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~380–400 g/mol (estimated) | 334.43 g/mol | 342.44 g/mol |
| Key Functional Groups | Boc, methoxy-oxoethyl, 2-methyl | Boc, methylsulfonyl, 3-oxo | Boc, pyrazole |
| Solubility | Moderate (predicted) | Low (due to SO₂CH₃) | Low (aromatic bulk) |
- Solubility Trends :
Research Implications
- Drug Design : The target compound’s methoxy-oxoethyl group offers a balance of hydrophilicity and metabolic stability, making it a candidate for kinase inhibitor scaffolds.
- Stereochemical Impact : The (2S)-configuration may enhance target binding specificity, as seen in enantioselective solubility trends.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing (2S)-configured piperazinecarboxylic acid derivatives like this compound?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Chiral resolution : Use of (S)-configured starting materials or asymmetric catalysis to ensure stereochemical integrity at the 2-position .
- Esterification : Protection of the carboxylic acid group via tert-butyl esterification under anhydrous conditions (e.g., Boc₂O/DMAP) .
- Substitution reactions : Alkylation of the piperazine nitrogen with a 4-(2-methoxy-2-oxoethyl)benzyl group using coupling agents like EDC/HOBt .
- Validation : Confirm stereochemistry via polarimetry, chiral HPLC, or X-ray crystallography .
Q. How can researchers assess the stability of this compound under laboratory storage conditions?
- Methodological Answer :
- Thermal stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze via HPLC for decomposition products .
- Hydrolytic sensitivity : Test pH-dependent stability (e.g., in aqueous buffers at pH 1–13) to identify conditions that cleave the tert-butyl ester or methoxy group .
- Light sensitivity : Expose to UV-vis light (ICH Q1B guidelines) and monitor photodegradation using LC-MS .
Q. What analytical techniques are optimal for characterizing this compound’s purity and structure?
- Methodological Answer :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm .
- Structural confirmation :
- NMR : ¹H/¹³C NMR to resolve methyl groups (e.g., tert-butyl at δ ~1.4 ppm) and aromatic protons .
- HRMS : High-resolution mass spectrometry to verify molecular formula (C₂₁H₃₂N₂O₅) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2-methyl and 4-benzyl substituents on biological activity?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with variations at the 2-methyl (e.g., ethyl, hydrogen) and 4-benzyl (e.g., halogenated or electron-withdrawing substituents) positions .
- Biological assays : Test analogs against target receptors (e.g., GPCRs, kinases) using radioligand binding or enzymatic assays. Compare IC₅₀ values to establish SAR trends .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What experimental approaches can resolve contradictions in reported toxicity profiles of structurally similar piperazine derivatives?
- Methodological Answer :
- Tiered testing : Conduct in vitro assays (e.g., Ames test for mutagenicity, hERG inhibition screening) followed by in vivo acute toxicity studies (OECD 423) .
- Metabolite profiling : Identify toxic metabolites via liver microsome incubation and LC-MS/MS .
- Cross-species comparison : Compare rodent and zebrafish toxicity data to assess translatability .
Q. How can degradation pathways be elucidated for this compound under oxidative conditions?
- Methodological Answer :
- Forced degradation : Treat with H₂O₂ or AIBN to simulate oxidative stress. Monitor via LC-MS to identify intermediates (e.g., tert-butyl cleavage or benzyl oxidation) .
- Isotopic labeling : Use ¹⁸O-labeled H₂O₂ to trace oxygen incorporation in degradation products .
- Mechanistic studies : Employ DFT calculations to predict reactive sites and validate with experimental data .
Methodological Challenges and Solutions
Q. What strategies mitigate racemization during the synthesis of (2S)-configured derivatives?
- Solution :
- Use low-temperature conditions (<0°C) during nucleophilic substitutions .
- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize the stereocenter .
- Monitor enantiomeric excess (ee) dynamically using inline chiral HPLC .
Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?
- Solution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
